![molecular formula C16H12O2 B1593656 Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- CAS No. 4720-99-4](/img/structure/B1593656.png)
Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-
Overview
Description
Benzaldehyde, 4,4’-(1,2-ethenediyl)bis- is a chemical compound with the molecular formula C16H12O2 . It is also known as 4,4’-(Ethene-1,2-diyl)dibenzaldehyde .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 19 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, and 2 six-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzaldehyde, 4,4’-(1,2-ethenediyl)bis- are not fully detailed in the search results. It has a molecular weight of 234.24900 . More specific properties such as density, boiling point, and melting point are not provided in the search results .Scientific Research Applications
Synthesis of Novel Compounds
Benzaldehyde, 4,4’-(1,2-ethenediyl)bis-, is used as a precursor in the synthesis of various novel organic compounds. For example, it can be used in the formation of complex molecules that have potential applications in medicinal chemistry, such as antimicrobial agents .
Ligand for Metal Complexes
This compound may serve as a ligand for the synthesis of metal complexes, which are useful in various fields such as catalysis, materials science, and photophysics . These complexes can exhibit unique properties like phosphorescence, which can be applied in OLED technology or as sensors.
properties
IUPAC Name |
4-[2-(4-formylphenyl)ethenyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAJMNHLAZAVRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346974 | |
Record name | Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | |
CAS RN |
4720-99-4 | |
Record name | Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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